3-Fluoro-4-quinolinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoroquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIMCKLEQVXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 3 Fluoro 4 Quinolinemethanol
Functional Group Interconversions at the Quinolylmethanol Side Chain
The primary alcohol functionality at the 4-position of the quinoline (B57606) ring is a key site for synthetic manipulation, allowing for oxidation to carbonyl compounds or substitution of the hydroxyl group.
Oxidation Reactions to Carbaldehydes and Carboxylic Acids
The oxidation of the hydroxymethyl group in 3-fluoro-4-quinolinemethanol provides access to the corresponding 3-fluoroquinoline-4-carbaldehyde and 3-fluoroquinoline-4-carboxylic acid. These transformations are fundamental for introducing key reactive handles for further molecular elaboration.
While specific examples for the oxidation of (3-fluoroquinolin-4-yl)methanol are not extensively detailed in the available literature, the oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this purpose is manganese dioxide (MnO₂), which is particularly selective for the oxidation of allylic and benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent such as dichloromethane or chloroform at room temperature.
Further oxidation to the corresponding carboxylic acid can be achieved using stronger oxidizing agents. For analogous quinoline derivatives, reagents such as potassium permanganate (KMnO₄) or chromic acid have been utilized. For instance, the oxidation of 4-methylquinoline to quinoline-4-carboxylic acid has been reported using various oxidizing systems, indicating that the quinoline nucleus is relatively stable under these conditions. rsc.org A plausible synthetic route to 3-fluoroquinoline-4-carboxylic acid would involve the oxidation of this compound using a potent oxidizing agent under controlled conditions to ensure the integrity of the quinoline ring.
Table 1: Representative Oxidation Reactions of Quinolylmethanol Analogs
| Starting Material | Product | Reagent(s) | Conditions | Reference |
| (Quinolin-4-yl)methanol | Quinoline-4-carbaldehyde | MnO₂ | Dichloromethane, rt | Analogous Reaction organic-chemistry.orgorganic-chemistry.org |
| (Quinolin-4-yl)methanol | Quinoline-4-carboxylic acid | KMnO₄ | Aqueous base, heat | Analogous Reaction |
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be converted into a variety of other functional groups, most notably halogens, which serve as excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.
The conversion of the primary alcohol to an alkyl halide is a standard transformation. For instance, treatment with thionyl chloride (SOCl₂) is a common method for synthesizing the corresponding 4-(chloromethyl)-3-fluoroquinoline. This reaction typically proceeds in the presence of a base like pyridine (B92270) to neutralize the HCl generated. Similarly, phosphorus tribromide (PBr₃) can be used to obtain 4-(bromomethyl)-3-fluoroquinoline. These halogenated derivatives are versatile intermediates for the introduction of a wide range of nucleophiles at the 4-position.
Table 2: Typical Reagents for Hydroxyl Group Substitution
| Desired Product | Reagent(s) | Byproducts | Notes |
| 4-(Chloromethyl)-3-fluoroquinoline | SOCl₂, pyridine | SO₂, Pyridinium hydrochloride | Common and efficient method. |
| 4-(Bromomethyl)-3-fluoroquinoline | PBr₃ | H₃PO₃ | Effective for conversion to bromides. |
| 4-(Iodomethyl)-3-fluoroquinoline | I₂, PPh₃, imidazole | Triphenylphosphine oxide, imidazolium iodide | Appel reaction conditions. |
Modifications of the Quinoline Ring System
The quinoline nucleus of this compound is amenable to further functionalization through electrophilic aromatic substitution or through modern cross-coupling methodologies on pre-functionalized derivatives.
Further Halogenation or Amination of the Quinoline Nucleus
Electrophilic halogenation of the quinoline ring allows for the introduction of additional halogen atoms, which can significantly modulate the electronic properties of the molecule and provide handles for further derivatization. The position of substitution is directed by the existing substituents and the reaction conditions. For quinoline itself, electrophilic substitution typically occurs on the benzene (B151609) ring, with the 5- and 8-positions being the most reactive. The presence of the fluorine atom at the 3-position and the hydroxymethyl group at the 4-position will influence the regioselectivity of further halogenation. Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst are commonly used. libretexts.orglibretexts.orgkhanacademy.org
Direct amination of the quinoline ring is challenging. A more common approach is nucleophilic aromatic substitution (SₙAr) on a pre-halogenated quinoline derivative. For example, a chloro or bromo substituent on the quinoline ring can be displaced by an amine under thermal or metal-catalyzed conditions.
Cross-Coupling Reactions at Various Ring Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, are powerful tools for the formation of carbon-carbon bonds on the quinoline scaffold. libretexts.orgnih.govyoutube.com These reactions typically involve the coupling of a halogenated quinoline derivative with an organoboron or terminal alkyne partner, respectively.
For instance, a bromo- or iodo-substituted this compound derivative could be subjected to Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids to introduce diverse substituents at specific positions on the quinoline ring. nih.govresearchgate.netresearchgate.net This methodology is widely used for the synthesis of biaryl compounds.
The Sonogashira coupling, on the other hand, enables the introduction of alkynyl groups. wikipedia.orgnih.govorganic-chemistry.org This is achieved by reacting a halo-quinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynylated quinolines can serve as precursors for more complex structures. rsc.orgwikipedia.orgnih.gov
Table 3: Examples of Cross-Coupling Reactions on Quinoline Scaffolds
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Bromo-quinoline + Arylboronic acid | Pd catalyst, base | Aryl-quinoline | nih.govresearchgate.netresearchgate.net |
| Sonogashira-Hagihara | Iodo-quinoline + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-quinoline | rsc.orgwikipedia.orgnih.gov |
Formation of Complex Polycyclic Systems Incorporating the this compound Scaffold
The this compound framework can be utilized as a starting point for the construction of more complex, fused polycyclic systems. researchgate.net This can be achieved through intramolecular cyclization reactions where the hydroxymethyl group or a derivative thereof participates in ring formation.
One potential strategy involves the conversion of the hydroxymethyl group to a reactive species that can undergo an intramolecular reaction with another substituent on the quinoline ring. For instance, if an amino group is introduced at the 5-position, a subsequent intramolecular cyclization between the amino group and a derivatized hydroxymethyl group could lead to the formation of a new fused ring system.
Synthesis of Conjugates and Probes for Molecular Research
The strategic derivatization of this compound is a key approach for the development of sophisticated molecular tools, including targeted conjugates and responsive probes for a variety of research applications. The primary site for chemical modification on this scaffold is the hydroxymethyl group at the 4-position of the quinoline ring. This functional group provides a versatile handle for the attachment of diverse molecular entities, thereby enabling the creation of probes with tailored specificities and functionalities.
A predominant and highly efficient strategy for the bioconjugation of molecules like this compound is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govorganic-chemistry.org This reaction is favored for its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.org
The general approach to synthesizing conjugates and probes from this compound via click chemistry involves a two-step process:
Functional Group Interconversion : The hydroxymethyl group of this compound is first converted into either an azide or a terminal alkyne.
To introduce an azide, the hydroxyl group can be initially converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). This yields 4-(azidomethyl)-3-fluoroquinoline.
To introduce a terminal alkyne, the hydroxyl group can be reacted with an alkyne-containing reagent, for instance, through an etherification reaction with a propargyl halide under basic conditions, to form 3-fluoro-4-(prop-2-yn-1-yloxymethyl)quinoline.
Azide-Alkyne Cycloaddition : The resulting azide- or alkyne-functionalized 3-fluoroquinoline (B1210502) derivative is then reacted with a complementary molecule of interest that bears the corresponding alkyne or azide functionality. This reaction, typically catalyzed by a copper(I) source, results in the formation of a stable 1,2,3-triazole linker that covalently connects the 3-fluoroquinoline moiety to the target molecule. nih.gov
This modular approach allows for the conjugation of this compound to a wide array of molecular entities for various research purposes. The quinoline core itself possesses intrinsic fluorescence, a property that is valuable for the development of fluorescent probes. nih.govnih.gov The photophysical properties of such probes can often be tuned by the nature of the substituent at the 4-position.
Table 1: Potential Conjugates and Probes Derived from this compound via Click Chemistry
| Conjugated Moiety/Probe Type | Derivatization of this compound | Linkage Type | Potential Research Application |
| Biotin | Conversion to 4-(azidomethyl)-3-fluoroquinoline, followed by reaction with an alkyne-functionalized biotin. | 1,2,3-Triazole | Probing biotin-streptavidin interactions; targeted delivery to cells expressing biotin receptors. |
| Fluorescent Dye (e.g., a coumarin or rhodamine derivative) | Conversion to 4-(prop-2-yn-1-yloxymethyl)-3-fluoroquinoline, followed by reaction with an azide-functionalized dye. | 1,2,3-Triazole | Förster Resonance Energy Transfer (FRET) probes; dual-color imaging. |
| Peptide or Oligonucleotide | Conversion to 4-(azidomethyl)-3-fluoroquinoline, followed by reaction with an alkyne-modified peptide or oligonucleotide. | 1,2,3-Triazole | Probing protein-protein or protein-nucleic acid interactions; targeted delivery to specific cellular locations. |
| Solid Support (e.g., resin) | Conversion to 4-(azidomethyl)-3-fluoroquinoline, followed by reaction with an alkyne-functionalized resin. | 1,2,3-Triazole | Affinity chromatography; solid-phase synthesis of more complex quinoline derivatives. |
| Metal Chelator (e.g., a derivative of DOTA or NOTA) | Conversion to 4-(azidomethyl)-3-fluoroquinoline, followed by reaction with an alkyne-functionalized chelator. | 1,2,3-Triazole | Development of radiolabeled probes for PET or SPECT imaging; fluorescent sensors for metal ions. nih.gov |
Structure Activity Relationship Sar Studies of 3 Fluoro 4 Quinolinemethanol Derivatives in Molecular Research
Elucidation of the Fluorine Atom's Positional and Electronic Effects on Molecular Interactions
The introduction of a fluorine atom into aza-aromatic systems like quinoline (B57606) is known to enhance the biological activity of the resulting compounds. researchgate.net This is attributed to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. In the context of 3-Fluoro-4-quinolinemethanol derivatives, the fluorine at the C-3 position exerts significant electronic effects that can modulate molecular interactions.
The high electronegativity of the fluorine atom can alter the acidity of nearby protons and influence the pKa of the quinoline nitrogen, which can be critical for binding to biological targets. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, such as dipole-dipole and halogen bonding, thereby influencing the binding affinity of the molecule to its target protein. mdpi.com The presence of fluorine can also block metabolic oxidation at the position of substitution, enhancing the metabolic stability and pharmacokinetic profile of the compound. mdpi.com
Research on related fluorinated quinolines has shown that the position of the fluorine atom is critical. For instance, in the context of antibacterial fluoroquinolones, a fluorine atom at the C-6 position is often essential for broad-spectrum activity. nih.gov While the specific impact of a C-3 fluorine in 4-quinolinemethanol derivatives is a subject of ongoing research, its influence on the electronic distribution of the quinoline ring system is undeniable and a key factor in SAR studies.
Table 1: Electronic Properties of Fluorine and Their Potential Impact on Molecular Interactions
| Property of Fluorine | Consequence for Molecular Interactions |
| High Electronegativity | Alters electron density of the quinoline ring, influences pKa, and modulates hydrogen bonding potential. |
| Small van der Waals Radius | Minimal steric hindrance, allowing it to act as a bioisostere for a hydrogen atom. |
| Ability to Form Halogen Bonds | Can participate in specific, directional non-covalent interactions with protein residues. |
| Metabolic Stability | Blocks sites susceptible to oxidative metabolism, potentially increasing the compound's half-life. |
Impact of Side-Chain Modifications at the 4-Position on Target Engagement (In Vitro)
The 4-position of the quinoline ring in this compound is a key site for modification to explore SAR. The hydroxyl group of the methanol (B129727) substituent can be a crucial interaction point with biological targets, often acting as a hydrogen bond donor or acceptor. Modifications at this position, such as esterification, etherification, or replacement with other functional groups, can have a profound impact on target engagement.
For example, in a study on novel fluorinated quinoline analogs with antifungal activity, the hydroxyl group at the 4-position of a related quinoline scaffold was esterified with various substituted benzoic acids. mdpi.com This modification led to compounds with varying degrees of antifungal activity, highlighting the importance of the substituent at this position for biological efficacy. mdpi.com The nature of the side chain, including its length, bulk, and electronic properties, can influence how the molecule fits into the binding pocket of a target protein and the types of interactions it can form.
In the context of antimalarial quinoline methanols, such as mefloquine (B1676156), the nature of the substituent at the α-carbon of the methanol group is critical for activity. acs.orgscience.gov While this compound itself has a simple hydroxymethyl group, derivatization at this position is a common strategy in medicinal chemistry to modulate potency and selectivity.
Table 2: Hypothetical In Vitro Activity of this compound Derivatives with C-4 Side-Chain Modifications
| Derivative | C-4 Side Chain | Potential Impact on Target Engagement |
| Parent Compound | -CH₂OH | Can act as a hydrogen bond donor/acceptor. |
| Ester Derivative | -CH₂OC(O)R | Increased lipophilicity, potential for altered binding interactions. |
| Ether Derivative | -CH₂OR | Modified hydrogen bonding capacity and steric profile. |
| Amine Derivative | -CH₂NHR | Introduction of a basic center, potential for ionic interactions. |
Influence of Substituents on the Quinoline Ring (e.g., C-6, C-7, C-8) on Biological Activity Profiles (In Vitro)
For instance, in the development of fluoroquinolone antibiotics, the presence of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position are crucial for their broad-spectrum antibacterial activity. nih.gov Substitutions at the C-8 position have also been explored; for example, a methoxy (B1213986) group at C-8 in some fluoroquinolones has been shown to enhance activity against certain bacteria. pnas.org
In the context of anticancer quinazoline (B50416) derivatives, which share a similar bicyclic aromatic structure, substituents at the C-6 and C-7 positions have been shown to be critical for selectivity towards specific receptor tyrosine kinases. nih.gov These findings suggest that for this compound derivatives, the introduction of substituents such as halogens, alkyl, alkoxy, or amino groups at positions C-6, C-7, and C-8 could significantly modulate their biological activity profiles.
Table 3: Effect of Quinoline Ring Substituents on the In Vitro Activity of Related Quinolines
| Position | Substituent | Observed Effect on Biological Activity (in related quinolines) |
| C-6 | Fluorine | Often enhances antibacterial activity. nih.gov |
| C-7 | Piperazine | Crucial for broad-spectrum antibacterial activity in fluoroquinolones. nih.gov |
| C-7 | Chlorine | Can be a key substituent in some bioactive quinolines. curtin.edu.au |
| C-8 | Methoxy | Can enhance activity against specific bacterial strains. pnas.org |
| C-8 | Halogen | Can increase permeability and lipophilicity. nih.gov |
Conformational Analysis and its Relation to Biological Activity
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand how these relate to its ability to bind to a biological target. drugdesign.org For semi-rigid molecules like this compound derivatives, the relative orientation of the substituents on the quinoline ring and the conformation of any flexible side chains are of particular importance.
The bioactive conformation, the specific shape a molecule adopts when it binds to its target, is not necessarily the lowest energy conformation in solution. drugdesign.org The energy difference between the bioactive conformation and the global minimum energy conformation is typically small. drugdesign.org Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the conformational preferences of a molecule. acs.org
For quinoline derivatives, the torsional angles defining the orientation of substituents at positions 3 and 4 are key conformational parameters. The interplay between the fluorine at C-3 and the methanol group at C-4 can influence the preferred conformation and, consequently, how the molecule presents its binding motifs to a target protein. Understanding these conformational preferences is essential for rational drug design. nih.gov
Investigation of Physicochemical Descriptors (e.g., Lipophilicity, Polar Surface Area) in Relation to Molecular Design
Physicochemical properties play a pivotal role in determining the drug-like characteristics of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net In the design of this compound derivatives, key physicochemical descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bond donor/acceptor count are carefully considered.
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in lipids versus water. frontiersin.org It is a critical parameter that influences a molecule's ability to cross cell membranes. While a certain degree of lipophilicity is necessary for good absorption, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net The introduction of fluorine generally increases lipophilicity. nih.gov
Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes. Generally, compounds with a lower PSA are more likely to be orally bioavailable and to cross the blood-brain barrier.
By systematically modifying the structure of this compound and calculating these physicochemical descriptors, researchers can build quantitative structure-activity relationship (QSAR) models. researchcommons.org These models help to predict the biological activity and pharmacokinetic properties of new derivatives, thereby guiding the design of more effective and safer drug candidates. frontiersin.orgijpsjournal.com
Table 4: Key Physicochemical Descriptors in Molecular Design
| Descriptor | Definition | Importance in Drug Design |
| Lipophilicity (logP) | The ratio of a compound's concentration in a lipid phase to its concentration in an aqueous phase. | Influences solubility, absorption, distribution, and metabolism. researchgate.net |
| Polar Surface Area (PSA) | The surface sum over all polar atoms in a molecule. | Correlates with membrane permeability and oral bioavailability. |
| Molecular Weight (MW) | The mass of one mole of a substance. | Generally, lower molecular weight is preferred for better absorption. frontiersin.org |
| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Affects solubility and binding to target proteins. frontiersin.org |
Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Quinolinemethanol
Reaction Pathway Elucidation for Key Synthetic Steps
The synthesis of 3-Fluoro-4-quinolinemethanol can be approached through several strategic pathways. A highly plausible and efficient method involves the functionalization of a pre-formed 3-fluoroquinoline (B1210502) core. This approach offers good control over the placement of the fluoro and methanol (B129727) substituents.
One key synthetic route begins with 3-fluoroquinoline. The fluorine atom at the 3-position directs lithiation to the adjacent C-4 position. arkat-usa.orgresearchgate.net This regioselectivity is achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -75 °C) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). arkat-usa.orgcardiff.ac.uk The use of LDA is crucial for chemoselective deprotonation, avoiding competitive nucleophilic addition to the quinoline (B57606) ring that can occur with organolithium reagents like n-butyllithium. cardiff.ac.uk
The reaction proceeds as follows:
Deprotonation/Lithiation: 3-Fluoroquinoline is treated with LDA in THF at low temperature. The base abstracts the proton from the C-4 position, which is activated by the adjacent electron-withdrawing fluorine atom and the ring nitrogen, to form the key intermediate, 3-fluoro-4-quinolyllithium. arkat-usa.orgresearchgate.net
Carbonyl Addition: The highly nucleophilic organolithium intermediate is then reacted in situ with an electrophilic source of the hydroxymethyl group, typically anhydrous formaldehyde (B43269) (HCHO). organic-chemistry.org The organolithium attacks the electrophilic carbonyl carbon of formaldehyde. wikipedia.orgksu.edu.sa
Workup: The reaction is quenched with an aqueous workup, which protonates the resulting alkoxide to yield the final product, this compound. ksu.edu.sa
Alternative synthetic strategies, such as the Combes synthesis, could also be employed. This method involves the condensation of a fluorinated aniline, like 3-fluoro-4-methoxyaniline, with a β-diketone under acidic conditions to form the quinoline ring system. jptcp.comwikipedia.org Subsequent chemical modifications would then be necessary to introduce the methanol group at the 4-position. However, the directed lithiation pathway offers a more convergent and direct route to the target molecule.
Role of Intermediates and Transition States in Chemical Transformations
A chemical transformation from reactants to products progresses along a reaction coordinate, passing through energy maxima known as transition states and potential energy minima corresponding to reaction intermediates. ksu.edu.sa These species, while often transient, are central to defining the reaction mechanism.
In the described synthesis of this compound from 3-fluoroquinoline, the 3-fluoro-4-quinolyllithium species is a critical reaction intermediate . arkat-usa.org An intermediate represents a temporarily stable molecule formed in one step and consumed in a subsequent step; it is a local minimum on the potential energy diagram. wikipedia.org In this case, the organolithium compound is stable enough at low temperatures to be trapped by an electrophile.
The conversion of this intermediate to the product proceeds through a transition state . A transition state is a fleeting, high-energy molecular arrangement that exists at the peak of the energy barrier between an intermediate and the next step. ksu.edu.sa It cannot be isolated but represents the point of maximum energy during bond formation and breaking. libretexts.org For the addition of 3-fluoro-4-quinolyllithium to formaldehyde, the transition state involves the partial formation of the new carbon-carbon bond between the C-4 of the quinoline and the carbonyl carbon of formaldehyde, and the simultaneous localization of negative charge onto the carbonyl oxygen.
The table below summarizes the key species involved in the transformation of the primary intermediate to the final product.
| Species | Type | Description |
| 3-Fluoro-4-quinolyllithium | Intermediate | A planar, aromatic organolithium compound formed by deprotonation of 3-fluoroquinoline. It acts as a potent nucleophile. |
| Transition State | Transition State | A high-energy, non-isolable complex where the C-C bond between the quinoline and formaldehyde is partially formed. The geometry around the carbonyl carbon is changing from trigonal planar to tetrahedral. |
| Lithium Alkoxide Adduct | Intermediate | The tetrahedral intermediate formed after the full addition of the organolithium to the formaldehyde carbonyl. The negative charge is localized on the oxygen atom, stabilized by the lithium cation. |
| This compound | Product | The final, stable alcohol formed after protonation of the alkoxide intermediate during aqueous workup. |
Understanding these transient species is vital for controlling the reaction's outcome. For instance, the stability and reactivity of the organolithium intermediate are highly dependent on factors like solvent and temperature. cardiff.ac.uk
Mechanistic Insights into Molecular Interactions with Biological Targets (In Vitro)
While specific in vitro studies on this compound are not widely published, the mechanisms of action for structurally related quinoline derivatives provide a strong basis for predicting its potential biological interactions. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, including enzymes and receptors. bohrium.commdpi.com
Enzyme Inhibition Mechanisms
Quinoline derivatives have been identified as inhibitors of several key enzymes implicated in disease, such as protein kinases, topoisomerases, and hydrolases. The mechanism of inhibition often involves competitive binding at the enzyme's active site. rsc.orgfrontiersin.org
Protein Kinase Inhibition: Many quinoline-based compounds function as ATP-competitive inhibitors of protein kinases like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). acs.orgrsc.org The quinoline ring system can mimic the adenine (B156593) portion of ATP, occupying the ATP-binding pocket. The substituents on the ring engage in specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues (e.g., Cys797, Leu718) to anchor the inhibitor in place. nih.govresearchgate.net The fluorine atom in this compound could enhance binding affinity through favorable electrostatic or hydrophobic interactions, while the methanol group could act as a hydrogen bond donor or acceptor. benthamscience.combohrium.com
Topoisomerase Inhibition: Certain quinoline derivatives act as topoisomerase II (Topo II) inhibitors, which are crucial anticancer agents. nih.govmdpi.com These compounds can function as "poisons" by stabilizing the covalent complex formed between Topo II and DNA, which prevents the re-ligation of the cleaved DNA strands and leads to cytotoxic double-strand breaks. wikipedia.orgacs.org The planar quinoline ring can intercalate between DNA base pairs, while the side chains interact with the enzyme itself. bohrium.com
Hydrolase Inhibition: Quinoline analogs have shown inhibitory activity against hydrolases like α-glucosidase, an enzyme involved in carbohydrate digestion. figshare.comresearchgate.net Kinetic studies of related inhibitors have revealed competitive or non-competitive modes of inhibition. researchgate.netnih.gov Molecular docking simulations suggest that these inhibitors bind to the enzyme's active site, forming hydrogen bonds and π-π interactions with catalytic residues. researchgate.net
The table below summarizes the inhibitory activities of some representative quinoline derivatives against various enzymes.
| Quinoline Derivative Class | Target Enzyme | Inhibition Mechanism | Key Interactions |
| Quinoline-Sulfonamides | Monoamine Oxidase A/B (MAO-A/B) | Competitive Inhibition. rsc.org | Hydrogen bonding, π-π stacking, π-sulfur interactions. rsc.org |
| Thiazolo[5,4-b]quinolines | Topoisomerase II (Topo II) | DNA-Topo II complex stabilization (Poison). nih.gov | Hydrophobic and electronic effects from substituents. nih.gov |
| Quinoline-Oxadiazoles | α-Glucosidase | Competitive Inhibition. researchgate.net | Hydrogen bonding and arene-arene interactions with active site residues. researchgate.net |
| Sulfonylated Indeno[1,2-c]quinolines | EGFR Tyrosine Kinase (EGFR-TK) | ATP-Competitive Inhibition. researchgate.net | Sulfonyl group stabilized by Cys797 and Leu718. nih.gov |
Receptor Binding Dynamics
A classic example of receptor interaction for quinoline-based antimalarial drugs is their binding to heme (ferriprotoporphyrin IX) within the parasite's digestive vacuole. exlibrisgroup.comresearchgate.net This interaction prevents the detoxification of heme into hemozoin crystals, leading to a buildup of toxic heme that kills the parasite. unimi.itpnas.org
The binding mechanism involves several key interactions:
π-π Stacking: The planar aromatic quinoline ring system interacts with the porphyrin ring of heme via π-π stacking. nih.gov
Coordination: In some cases, the quinoline nitrogen atom may directly coordinate with the iron(III) center of heme. unimi.it
Hydrogen Bonding: The side chains of the quinoline drug play a crucial role. The hydroxyl group of a quinolinemethanol, like mefloquine (B1676156) or potentially this compound, can form hydrogen bonds with the propionate (B1217596) side chains of the heme molecule. researchgate.net This interaction is critical for the stability of the drug-heme complex.
Computational and Theoretical Studies of 3 Fluoro 4 Quinolinemethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule based on the principles of quantum mechanics. warwick.ac.uk Methods such as Density Functional Theory (DFT) are frequently employed to model electronic structure and predict reactivity. cecam.org For quinoline (B57606) derivatives, these calculations can reveal how substituents, such as the fluorine atom and the methanol (B129727) group in 3-Fluoro-4-quinolinemethanol, influence the electron distribution and chemical behavior of the entire molecule.
Theoretical investigations on related quinoline methanols and 4-aminoquinolines have utilized DFT calculations, often with the B3LYP functional and a 6-31+G* basis set, to study properties like protonation sites. researchgate.net For instance, the placement of electron-withdrawing groups like trifluoromethyl at positions buttressing the quinoline nitrogen can significantly alter the preferred site of protonation from the endocyclic nitrogen to an exocyclic amine, which has profound implications for receptor binding. researchgate.net Similarly, the fluorine atom at the 3-position in this compound is expected to influence the electron density of the quinoline ring system, affecting its reactivity and interaction capabilities.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated parameters like dipole moment and molecular electrostatic potential (MEP) maps provide insight into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.
| Property | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecular geometry. | Varies by method |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -9.5 to -6.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.0 to 0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.0 to 8.5 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 1.5 to 4.0 Debye |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for studying how a ligand, such as this compound, might interact with a biological target. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions that calculate binding energy (typically in kcal/mol). nih.gov Docking studies on related quinoline and ciprofloxacin (B1669076) derivatives have revealed key interactions, such as hydrogen bonding with DNA nucleotide bases and hydrophobic interactions within the active site of enzymes like DNA gyrase. nih.gov For this compound, the hydroxyl group of the methanol moiety could act as a hydrogen bond donor or acceptor, the quinoline nitrogen can act as a hydrogen bond acceptor, and the fluorinated ring system can participate in hydrophobic or specific fluorine-based interactions. nih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex over time. mdpi.com Starting from a docked pose, MD simulations model the movements of every atom in the system, offering insights into the stability of the binding, conformational changes, and the role of solvent molecules. mdpi.comfrontiersin.org Key outputs include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com
Table 2: Example of a Molecular Docking Report for a Quinoline Derivative This table is a representative example based on docking studies of various quinoline-based inhibitors to illustrate the typical findings.
| Parameter | Description | Example Finding |
| Target Protein | The biological macromolecule being studied. | DNA Gyrase nih.gov |
| Binding Energy | Estimated free energy of binding (kcal/mol); more negative values indicate higher affinity. | -8.91 kcal/mol researchgate.net |
| Key Interacting Residues | Specific amino acids or nucleotides in the binding pocket that form interactions. | DC X13, DG Y9 nih.gov |
| Types of Interactions | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen bonding, pi-cationic interactions, hydrophobic interactions. nih.gov |
| RMSD (from MD) | Root Mean Square Deviation, measures the average deviation of the complex from the initial pose over time. Lower, stable values suggest a stable binding mode. | ~1.5 Å researchgate.net |
Prediction of Molecular Descriptors Relevant to Scaffold Design
Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. They are crucial in computational chemistry and cheminformatics for developing quantitative structure-activity relationships (QSAR) and for designing scaffolds with drug-like properties. The Chemically Advanced Template Search (CATS) is one example of a descriptor-based method used for scaffold-hopping and identifying new chemical entities. nih.gov
For the this compound scaffold, key descriptors would be calculated to predict its potential behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine atom, for example, can significantly alter properties like lipophilicity and metabolic stability. The methanol group provides a site for hydrogen bonding, affecting solubility and target interaction. These descriptors are vital for assessing the suitability of the scaffold for further development in a drug design project.
Table 3: Key Molecular Descriptors and Their Relevance in Scaffold Design This table describes important molecular descriptors and their general significance. Specific values would be calculated using specialized software.
| Molecular Descriptor | Abbreviation | Relevance to Scaffold Design |
| Molecular Weight | MW | Influences size and diffusion properties. Generally, lower MW (<500 Da) is preferred for oral bioavailability. |
| Logarithm of Partition Coefficient | LogP | Measures lipophilicity. Affects solubility, membrane permeability, and metabolic clearance. |
| Topological Polar Surface Area | TPSA | Sum of surfaces of polar atoms. Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | HBD | The number of N-H or O-H bonds. Crucial for molecular recognition and solubility. |
| Hydrogen Bond Acceptors | HBA | The number of N or O atoms. Crucial for molecular recognition and solubility. |
| Rotatable Bonds | nRotB | Number of bonds that allow free rotation. Influences conformational flexibility and oral bioavailability. |
De Novo Design and Virtual Screening Approaches Utilizing the this compound Motif
The this compound structure represents a valuable motif for both virtual screening and de novo design strategies aimed at discovering novel bioactive compounds.
Virtual Screening (VS) involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. researchgate.netnih.gov The this compound scaffold could be used as a query in similarity-based screening to find commercially available or readily synthesizable analogs with potentially improved properties. Alternatively, in structure-based VS, a library of compounds could be docked into a target's active site, and those with quinoline cores could be prioritized for further analysis. researchgate.net
De Novo Design aims to build novel molecules from the ground up, often within the constraints of a protein's binding pocket. nih.govrsc.org The this compound motif can serve as a core scaffold or starting fragment. Advanced algorithms, sometimes coupled with reinforcement learning, can "grow" new functionalities from this core, optimizing for binding affinity, synthetic accessibility, and other desired drug-like properties. arxiv.org This approach allows for the exploration of novel chemical space that may not be represented in existing compound libraries. mdpi.comarxiv.org The quinoline provides a rigid anchor, the fluorine atom can be used to fine-tune electronic interactions and block metabolic pathways, and the methanol group offers a versatile attachment point for adding new chemical groups to explore different regions of a binding pocket.
Table 4: Hypothetical Workflow for Virtual Screening Using the this compound Scaffold
| Step | Description | Rationale |
| 1. Target Selection | Identify a validated biological target (e.g., a kinase, protease, or receptor). | The project goal is to find an inhibitor/modulator for a specific protein. |
| 2. Library Preparation | Compile a large database of diverse chemical compounds (e.g., ZINC, ChEMBL). | To screen a wide range of chemical space for potential hits. researchgate.net |
| 3. Scaffold-Based Filtering | Pre-filter the library to select compounds containing the quinoline or fluoroquinoline core. | To focus computational resources on molecules with the desired chemical architecture. |
| 4. Molecular Docking | Dock the filtered library of compounds into the active site of the target protein. | To predict binding poses and rank compounds based on binding affinity scores. researchgate.net |
| 5. Hit Selection & Refinement | Select the top-scoring compounds for further analysis. Prioritize those with favorable interactions and drug-like properties. | To identify a manageable number of promising candidates for experimental validation. |
| 6. Experimental Validation | Synthesize and test the selected hits in biochemical and cellular assays. | To confirm the computational predictions and identify genuine active compounds. nih.gov |
Role As a Synthetic Intermediate and Advanced Building Block in Medicinal Chemistry Research
Precursor for Advanced Fluorinated Quinoline-Based Scaffolds
The introduction of fluorine into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Quinolines are a class of nitrogen-containing heterocyclic compounds that are central to the development of numerous therapeutic agents. openmedicinalchemistryjournal.comnih.gov Consequently, fluorinated quinolines are of significant interest.
While direct synthesis pathways starting from 3-Fluoro-4-quinolinemethanol are not extensively documented, related fluorinated precursors are commonly used to generate complex quinoline (B57606) derivatives. For instance, compounds like 3-fluoro-p-anisidine are used as starting materials for quinoline synthesis through methods like the Combes quinoline synthesis. ossila.com Similarly, one-pot syntheses have been developed to create 3-fluoro-4-(trifluoromethyl)quinolines, which can then undergo further molecular modifications. nih.gov The hydroxymethyl group at the 4-position of this compound offers a reactive handle for further chemical transformations, positioning it as a valuable, albeit not widely reported, starting material for more complex, fluorinated quinoline-based molecules. For example, the related compound, 4-quinolinemethanol, can participate in various chemical reactions to produce derivatives with potential biological activity. cymitquimica.com
A recent study detailed the synthesis of a series of new fluorinated quinoline analogs using 2-fluoroaniline (B146934) as a starting material, highlighting the importance of the fluoro-quinoline core in developing new antifungal agents. mdpi.com
Table 1: Examples of Fluorinated Precursors in Quinoline Synthesis
| Precursor Compound | Synthetic Method | Resulting Scaffold | Reference |
|---|---|---|---|
| 3-Fluoro-p-anisidine | Combes quinoline synthesis | Quinoline derivatives | ossila.com |
| Pentafluoropropen-2-ol | Mannich addition, Friedel-Crafts cyclization | 3-Fluoro-4-(trifluoromethyl)quinolines | nih.gov |
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. iipseries.orgnih.govfortunepublish.com This approach is a cornerstone of modern drug discovery, allowing for the efficient screening of many compounds to find new lead molecules. iipseries.org
Quinolone and fluoroquinolone scaffolds are considered "privileged structures" in medicinal chemistry because they are capable of binding to multiple biological targets. This makes them highly attractive starting points for the design and synthesis of combinatorial libraries. researchgate.net The general methodology involves using a core scaffold, such as a quinoline, and systematically adding different chemical building blocks to various positions on the ring to generate a diverse library of compounds. uomustansiriyah.edu.iq
Although there are no specific reports detailing the use of this compound in a combinatorial library synthesis, its structure is well-suited for such applications. The hydroxyl group of the methanol (B129727) substituent at the C4 position and the reactive positions on the quinoline ring could be functionalized with a variety of building blocks. A study on natural product-like combinatorial libraries, for example, used 3-fluoro-4-nitrobenzoic acid as a building block, demonstrating the utility of fluorinated aromatic compounds in library synthesis. scielo.br The principles of solid-phase and solution-phase synthesis used in combinatorial chemistry could readily be applied to a scaffold like this compound to generate a library of novel compounds for biological screening. fortunepublish.com
Integration into PROTAC (Proteolysis Targeting Chimeras) Research as a Ligand Component
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. biorxiv.orgmdpi.com They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system (the ubiquitin-proteasome system) to tag the target protein for degradation. mdpi.com
The design of a PROTAC involves three key components: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. The development of novel ligands for both target proteins and E3 ligases is a critical area of PROTAC research. mdpi.com
Fluorinated organic molecules have been successfully incorporated into PROTAC design. For example, researchers have developed and studied 3-fluoro-4-hydroxyprolines as ligands for the von Hippel-Lindau (VHL) E3 ligase. nih.gov In another instance, Phenyl amino glutarimide (B196013) (PAG) 3'-fluoro-4'-piperazine serves as a functionalized cereblon (another E3 ligase) ligand for PROTAC development. rndsystems.com While there is no direct evidence of this compound being used as a PROTAC component in published literature, its structural motifs are relevant. Quinoline derivatives are known to act as inhibitors for various protein targets, such as kinases, which are often the targets of PROTACs. nih.gov Therefore, a molecule like this compound could potentially be developed into a ligand for a protein of interest and incorporated into a PROTAC construct.
Table 2: Examples of Fluorinated Ligands in PROTAC Research
| Fluorinated Compound | Role in PROTAC | E3 Ligase | Reference |
|---|---|---|---|
| 3-Fluoro-4-hydroxyprolines | VHL Ligand | von Hippel-Lindau (VHL) | nih.gov |
Development of Novel Chemical Probes and Tools for Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. mskcc.org High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action, making them invaluable tools for validating biological targets and exploring disease mechanisms. nih.gov
The development of new chemical probes is a crucial aspect of chemical biology. mskcc.org Heterocyclic compounds, including quinolines, are often used as the core scaffolds for these tools. For instance, quinoline-based structures can be tailored into fluorescent bioimaging agents to track cellular activities. ossila.com The unique properties of the fluorine atom can be exploited in probe design, for example, by using fluorine-18 (B77423) in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging. nih.gov
There are no specific reports of this compound being developed or used as a chemical probe. However, its structure possesses the necessary features to serve as a starting point for such a tool. The quinoline core could provide the basis for binding to a specific protein target, the fluorine atom could be used to enhance properties or for imaging applications (as ¹⁸F), and the methanol group provides a convenient point for attaching other functionalities, such as fluorescent dyes or affinity tags. mskcc.org The journey from an initial "hit" compound to a validated chemical probe involves extensive chemical modification and biological testing to ensure it meets the rigorous criteria for use in biological research. nih.gov
Future Research Directions for 3 Fluoro 4 Quinolinemethanol
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is a critical aspect of modern chemical research. While classical methods for quinoline (B57606) synthesis such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions are well-established, future research should focus on developing novel, more sustainable methodologies for the synthesis of 3-Fluoro-4-quinolinemethanol and its derivatives. iipseries.orgmdpi.com
Key areas for exploration include:
Metal-Free Synthesis: Investigating metal-free catalytic systems to avoid potential metal contamination in the final products and reduce environmental impact. rsc.org
Flow Chemistry: Utilizing continuous flow technologies to improve reaction control, enhance safety, and allow for easier scalability of the synthesis.
Green Chemistry Approaches: Employing safer solvents, reducing reaction times through methods like microwave irradiation, and using renewable starting materials where possible to align with the principles of green chemistry. frontiersin.org
These advancements would not only make the synthesis of this compound more practical for large-scale production but also more environmentally responsible.
Diversification of the this compound Scaffold for Novel Research Applications
The this compound core offers multiple points for chemical modification, allowing for the creation of a diverse library of new chemical entities. Functionalization at various positions on the quinoline ring can lead to derivatives with a wide range of pharmacological activities. frontiersin.orgresearchgate.net Future research should systematically explore these modifications to unlock the full therapeutic potential of this scaffold.
Potential diversification strategies include:
Derivatization of the Hydroxymethyl Group: The primary alcohol at the 4-position can be converted into a wide array of functional groups, such as esters, ethers, amines, and halides, to probe interactions with biological targets.
Substitution on the Quinoline Ring: Introducing various substituents on the benzene (B151609) portion of the quinoline ring can modulate electronic properties, solubility, and steric interactions.
Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other known pharmacophores could lead to hybrid molecules with dual modes of action or synergistic effects. frontiersin.org
A systematic structure-activity relationship (SAR) study of these new derivatives will be crucial in identifying compounds with enhanced potency and selectivity for various biological targets. frontiersin.org
| Potential Diversification Strategy | Target Functional Group/Position | Potential New Functionalities | Rationale |
| Derivatization | 4-Hydroxymethyl group | Esters, Ethers, Amines | To explore different binding interactions and improve pharmacokinetic properties. |
| Substitution | Benzene ring of quinoline | Alkoxy, Alkylamino, Halogens | To modulate electronic properties, lipophilicity, and steric bulk. |
| Hybridization | Linkage through a suitable spacer | Known anticancer or antimicrobial agents | To create molecules with dual modes of action or to overcome drug resistance. |
Advanced Mechanistic Studies at the Molecular and Subcellular Levels
Given that fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, a primary avenue of investigation for this compound and its derivatives would be their antimicrobial activity and mechanism of action. nih.govnih.govyoutube.com Furthermore, many quinoline derivatives have shown promise as anticancer agents. nih.govorientjchem.org
Future mechanistic studies should include:
Enzyme Inhibition Assays: Quantitative assessment of the inhibitory activity against bacterial topoisomerases and human topoisomerases to determine potency and selectivity.
Cell-Based Assays: Evaluation of the antiproliferative effects on a panel of cancer cell lines to identify potential anticancer activity. acs.org
Molecular Biology Techniques: Utilizing techniques such as Western blotting and fluorescence microscopy to elucidate the specific cellular pathways affected by these compounds. For example, investigating the induction of apoptosis or cell cycle arrest in cancer cells. researchgate.net
Chemical Proteomics: Employing chemoproteomic approaches to identify the direct molecular targets and off-targets of these compounds within human cells, which can help in understanding potential mechanisms of toxicity. chemrxiv.org
These studies will provide a deeper understanding of how this compound and its analogs exert their biological effects at a molecular level.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be leveraged to guide the development of novel derivatives of this compound with improved properties.
Future applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 3D-QSAR models to correlate the structural features of newly synthesized derivatives with their biological activities, thereby guiding the design of more potent compounds. mdpi.com
Predictive Pharmacokinetic Modeling: Using machine learning algorithms to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing for the early-stage filtering of candidates with poor drug-like properties.
Virtual Screening and Molecular Docking: Employing high-throughput virtual screening of large compound libraries against known protein targets, followed by molecular docking studies to predict binding affinities and modes of interaction. mdpi.comnih.gov This can help prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target.
By integrating these computational approaches, the efficiency of the drug discovery process for this class of compounds can be significantly enhanced.
Development of Complex Polymeric or Material Applications (if applicable to academic chemical research)
Beyond its potential therapeutic applications, the this compound scaffold could be explored as a building block for novel polymeric materials with unique properties. The quinoline moiety is known for its fluorescence and metal-coordinating abilities, which could be harnessed in the development of functional materials.
Potential research directions in this area include:
Synthesis of Quinoline-Containing Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group to create new materials. A novel acrylate monomer based on a quinoline derivative has been synthesized and polymerized, demonstrating the feasibility of this approach. nih.gov
Fluorescent Sensors: Developing polymeric materials that exhibit changes in their fluorescence properties in the presence of specific metal ions or other analytes, leveraging the inherent fluorescence of the quinoline ring.
Drug-Releasing Polymers: Designing biodegradable polymers containing the this compound scaffold for the controlled release of the active agent. Studies have shown that the in vitro drug-releasing rate of quinoline-based polymers can be dependent on factors like pH and temperature. nih.gov
These explorations could expand the utility of this compound beyond medicinal chemistry into the realm of materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
